5-Fluoropyrimidine

Nucleic acid structural biology 19F NMR spectroscopy RNA secondary structure probing

5-Fluoropyrimidine is a monocyclic heteroaromatic building block with molecular formula C4H3FN2, molecular weight 98.08 g/mol, and CAS number 675-21-8. It is an unsubstituted parent scaffold bearing a single fluorine atom at the pyrimidine C5 position, distinguishing it from 2‑fluoro and 4‑fluoro regioisomers as well as multi‑halogenated pyrimidine derivatives.

Molecular Formula C4H3FN2
Molecular Weight 98.08 g/mol
CAS No. 675-21-8
Cat. No. B1206419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine
CAS675-21-8
Synonyms5-fluoropyrimidine
Molecular FormulaC4H3FN2
Molecular Weight98.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)F
InChIInChI=1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H
InChIKeyKSPDSMOWMQFPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine (CAS 675-21-8): Procurement-Ready Physicochemical and Safety Baseline


5-Fluoropyrimidine is a monocyclic heteroaromatic building block with molecular formula C4H3FN2, molecular weight 98.08 g/mol, and CAS number 675-21-8 [1]. It is an unsubstituted parent scaffold bearing a single fluorine atom at the pyrimidine C5 position, distinguishing it from 2‑fluoro and 4‑fluoro regioisomers as well as multi‑halogenated pyrimidine derivatives. Commercially, the compound is typically supplied as a colorless transparent liquid with standard purity specifications of 95% or 98% . The predicted pKa of 1.62±0.10 indicates weak basicity , and it is classified as a flammable liquid (UN1993, Hazard Class 3, Packing Group III) requiring 2–8°C storage conditions [2].

5-Fluoropyrimidine: Why Regioisomer Selection Dictates Synthetic and Biological Outcomes


Generic substitution of 5‑fluoropyrimidine with 2‑fluoro or 4‑fluoro pyrimidine analogs is not scientifically interchangeable. The fluorine substitution position on the pyrimidine ring fundamentally alters electronic distribution, reactivity in cross‑coupling reactions, and metabolic stability profiles . In Suzuki–Miyaura coupling, chloropyrimidine substrates are preferable over fluoropyrimidines for direct arylation [1], positioning 5‑fluoropyrimidine primarily as a stable electrophilic handle for SNAr rather than oxidative addition. Critically, the 5‑fluoro moiety has been shown to undergo CYP3A4‑mediated oxidative defluorination generating reactive metabolites that cause time‑dependent enzyme inhibition [2]—a liability observed specifically at the C5 position that 2‑fluoro and 4‑fluoro regioisomers do not equivalently share due to differential electronic activation toward metabolism. In nucleic acid applications, 5‑fluoro pyrimidines uniquely preserve thermodynamic stability of double helices compared to unmodified analogs [3], a property not documented for 2‑fluoro or 4‑fluoro pyrimidine substitutions in DNA/RNA contexts.

5-Fluoropyrimidine (675-21-8): Head-to-Head Quantitative Differentiation Evidence


Thermodynamic Stability in Nucleic Acid Duplexes: 5-Fluoropyrimidine vs. Unmodified Pyrimidine

Single 5‑fluoro substitutions in DNA and RNA double helices produce thermodynamic stabilities comparable to those of unmodified pyrimidine‑containing duplexes [1]. UV spectroscopic melting experiments demonstrated that 5‑fluoropyrimidine labeling does not significantly perturb secondary structure equilibria, enabling reliable 19F NMR‑based conformational analysis [1].

Nucleic acid structural biology 19F NMR spectroscopy RNA secondary structure probing

Suzuki–Miyaura Cross‑Coupling Reactivity: 5-Fluoropyrimidine Derivatives vs. Chloropyrimidines

In Suzuki–Miyaura coupling of halogenated pyrimidines, chloropyrimidine substrates are preferable over iodo‑, bromo‑, and fluoropyrimidines [1]. The electron‑deficient nature of the pyrimidine ring renders fluoropyrimidines less reactive toward oxidative addition with palladium catalysts [1].

Palladium-catalyzed cross-coupling Heterocyclic synthesis C–C bond formation

CYP3A4 Time‑Dependent Inhibition Liability: 5-Fluoropyrimidine Moiety vs. Methyl‑Substituted Analog

A 5‑fluoropyrimidine‑containing lead compound exhibited time‑dependent inhibition (TDI) of CYP3A4 due to bioactivation via oxidative defluorination, forming a reactive metabolite intermediate [1]. Substitution at both the 4‑ and 6‑positions of the 5‑fluoropyrimidine ring was necessary to ameliorate this TDI liability, as demonstrated with compound 19 [1].

Drug metabolism Cytochrome P450 Reactive metabolite formation

19F NMR Probe Sensitivity: 5-Fluoropyrimidine vs. Unlabeled Nucleic Acids

5‑Fluoropyrimidine serves as a sensitive 19F NMR probe for nucleic acid secondary structure evaluation. 19F NMR offers 83% sensitivity relative to 1H and 100% natural abundance of the 19F isotope, with chemical shifts extraordinarily sensitive to local microenvironment changes [1].

19F NMR spectroscopy Biophysical analysis Site-specific labeling

In Vitro Cytotoxicity Differential: 2′-Deoxy-5-fluorocytidine vs. 5-Fluorocytidine in Primary Cells

2′‑Deoxy‑5‑fluorocytidine (a 5‑fluoropyrimidine deoxyribonucleoside) inhibits tumor cell growth while exhibiting lower toxicity to human primary cells compared to 5‑fluorocytidine (the ribonucleoside form) [1].

Cancer chemotherapy Nucleoside analogs Selectivity profiling

PET Tracer Development: C5‑Fluoroalkyl Pyrimidines for HSV1‑TK Gene Expression Imaging

C‑5 fluoroalkyl N‑acyclic pyrimidine nucleoside analogs have been developed as PET tracers for non‑invasive, repetitive, and quantitative imaging of HSV1‑TK reporter gene expression [1]. The 5‑position fluorination enables 18F radiolabeling for positron emission tomography applications [1].

PET imaging Gene therapy monitoring 18F radiochemistry

5-Fluoropyrimidine (675-21-8): Evidence‑Driven Procurement and Research Applications


19F NMR Probe Synthesis for Nucleic Acid Structural Biology

5‑Fluoropyrimidine is the optimal precursor for synthesizing 5‑fluoro‑cytidine and 5‑fluoro‑uridine phosphoramidites used in solid‑phase oligonucleotide synthesis [1]. The 19F label provides high NMR sensitivity (83% of 1H) and 100% natural abundance, eliminating costly isotopic enrichment. UV melting studies confirm that single 5‑fluoro substitutions preserve duplex thermodynamic stability, enabling reliable secondary structure probing of RNA and DNA without conformational perturbation [1]. This application is directly validated by systematic 19F NMR investigations of bistable oligonucleotide model systems.

Medicinal Chemistry Scaffold with Characterized CYP3A4 Metabolic Liability

In drug discovery programs utilizing 5‑fluoropyrimidine as a core heterocycle, procurement decisions should incorporate the documented CYP3A4 time‑dependent inhibition (TDI) risk. Studies demonstrate that unsubstituted 5‑fluoropyrimidine‑containing compounds undergo oxidative defluorination to form reactive metabolites that inhibit CYP3A4, while substitution at the 4‑ and 6‑positions eliminates this liability [2]. This structure–activity relationship provides a rational basis for analog design and prioritization of substituted 5‑fluoropyrimidine building blocks in lead optimization.

18F‑Labeled PET Tracer Development for Gene Therapy Monitoring

The C5 position of the pyrimidine ring is uniquely suited for fluoroalkyl substitution to generate PET‑compatible nucleoside analogs. C5‑fluoroalkyl N‑acyclic pyrimidine nucleosides have been successfully developed and validated for non‑invasive, repetitive, and quantitative imaging of HSV1‑TK reporter gene expression using small‑animal PET [3]. This application leverages the 5‑position fluorination for 18F radiolabeling, enabling high‑sensitivity in vivo monitoring of gene and cell‑based therapies.

Fluorinated Isoxazolidine Nucleoside Analog Synthesis

5‑Fluoropyrimidine serves as a substrate for Suzuki–Miyaura cross‑coupling to generate 5‑fluorovinylpyrimidines, which undergo regioselective 1,3‑dipolar cycloaddition with nitrones to yield fluorinated isoxazolidinyl derivatives [4]. Mild acidic hydrolysis of these intermediates produces fluorinated analogues of pseudouridine—modified nucleosides with demonstrated cytostatic activity. This synthetic pathway provides access to a new class of C‑nucleoside mimetics with potential anticancer applications [4].

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